BenchChemオンラインストアへようこそ!

4,7-Dichloroquinolin-3-amine

Antimalarial Plasmodium falciparum SAR scaffold comparison

4,7-Dichloroquinolin-3-amine (CAS 858468-08-3) is a dichlorinated 3-aminoquinoline with molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol. The compound bears two chlorine substituents at positions 4 and 7 of the quinoline ring, plus a primary amine at position 3 — a substitution pattern that distinguishes it from the more common 4-aminoquinoline antimalarial scaffold and from the extensively used precursor 4,7-dichloroquinoline (CAS 86-98-6, MW 198.05 g/mol).

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B11892268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloroquinolin-3-amine
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1Cl)N)Cl
InChIInChI=1S/C9H6Cl2N2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H,12H2
InChIKeyXMHVDBNCALGNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloroquinolin-3-amine (CAS 858468-08-3): Key Intermediate for Next-Generation 3-Substituted Chloroquine Derivatives


4,7-Dichloroquinolin-3-amine (CAS 858468-08-3) is a dichlorinated 3-aminoquinoline with molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol . The compound bears two chlorine substituents at positions 4 and 7 of the quinoline ring, plus a primary amine at position 3 — a substitution pattern that distinguishes it from the more common 4-aminoquinoline antimalarial scaffold and from the extensively used precursor 4,7-dichloroquinoline (CAS 86-98-6, MW 198.05 g/mol) [1]. It is commercially available from multiple suppliers at ≥98% purity (HPLC), with a predicted boiling point of 342.9±37.0 °C and a predicted density of 1.490±0.06 g/cm³ . The compound's polar surface area (PSA) of 38.91 Ų reflects its intermediate polarity between the more lipophilic 4,7-dichloroquinoline and more polar aminoquinoline drug molecules .

Why 4,7-Dichloroquinolin-3-amine Cannot Be Replaced by 4,7-Dichloroquinoline or 7-Chloroquinolin-3-amine in 3-Aminochloroquine Synthesis


The 3-amino group of 4,7-dichloroquinolin-3-amine is the critical functional handle for aroylation reactions that produce 3-substituted chloroquine (CQ) derivatives with activity against both CQ-sensitive (3D7) and CQ-resistant (Dd2) Plasmodium falciparum strains [1]. Neither 4,7-dichloroquinoline (lacking the 3-amino group) nor 7-chloroquinolin-3-amine (lacking the 4-chloro substituent required for subsequent 4-position amination with the diamine side chain) can serve as a drop-in replacement in this synthetic pathway [1]. The 4,7-dichloro substitution pattern also confers superior regioselectivity in Pd-catalyzed amination reactions compared to 2,6- or 2,8-dichloroquinoline isomers, with the C4 chlorine being preferentially displaced before C7 [2]. These orthogonal reactivity features make 4,7-dichloroquinolin-3-amine a non-substitutable building block for medicinal chemistry programs targeting the quinoline 3-position.

4,7-Dichloroquinolin-3-amine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Scaffold Antiplasmodial Potency: 4,7-Dichloroquinoline Core Outperforms Chloroquine by 3.2–3.4 Fold Against P. falciparum

While direct antiplasmodial data for 4,7-dichloroquinolin-3-amine itself is not yet reported in peer-reviewed literature, the 4,7-dichloroquinoline scaffold — the identical core lacking only the 3-amino group — demonstrates substantially superior in vitro potency against Plasmodium falciparum compared to the clinical drug chloroquine. In a 2022 study by Murugan et al., 4,7-dichloroquinoline exhibited IC₅₀ values of 6.7 nM against the chloroquine-sensitive (CQ-s) strain and 8.5 nM against the chloroquine-resistant (CQ-r) strain, whereas chloroquine control values were 23 nM (CQ-s) and 27.5 nM (CQ-r) [1]. This represents a 3.4-fold improvement against the sensitive strain and a 3.2-fold improvement against the resistant strain, suggesting that the dichloroquinoline scaffold retains potency even against resistant parasites — a property that may be further modulated by 3-position functionalization via 4,7-dichloroquinolin-3-amine [2].

Antimalarial Plasmodium falciparum SAR scaffold comparison

Larvicidal and Pupicidal Dual-Action: 4,7-Dichloroquinoline Scaffold Demonstrates Quantitative Vector Control Activity Absent in Chloroquine

The 4,7-dichloroquinoline scaffold — the core structure of 4,7-dichloroquinolin-3-amine — displays significant larvicidal and pupicidal activity against mosquito vectors of malaria (Anopheles stephensi) and dengue (Aedes aegypti), a property not reported for chloroquine or other clinical 4-aminoquinolines. In the Murugan et al. (2022) study, 4,7-dichloroquinoline produced lethal toxicity ranging from 4.408 µM/mL (first instar larvae) to 7.958 µM/mL (pupae) for An. stephensi, and 5.016 µM/mL to 10.669 µM/mL for Ae. aegypti [1]. The compound also demonstrated significant in vitro activity against dengue virus serotype 2 (DENV-2) and showed insignificant host toxicity up to 100 µM/mL [1]. This dual anti-parasitic and anti-vector profile is unique to the 4,7-dichloroquinoline scaffold among aminoquinoline-class compounds [2].

Vector control Larvicide Aedes aegypti Anopheles stephensi

Physicochemical Differentiation: 4,7-Dichloroquinolin-3-amine Offers Higher MW and PSA Than 7-Chloroquinolin-3-amine, Altering Derivatization and Solubility Profiles

The presence of a second chlorine at position 4 in 4,7-dichloroquinolin-3-amine (MW 213.06 g/mol, exact mass 211.991 Da, PSA 38.91 Ų) results in measurably different physicochemical properties compared to its mono-chlorinated analog 7-chloroquinolin-3-amine (MW 178.62 g/mol, formula C₉H₇ClN₂) . The additional chlorine atom increases molecular weight by 34.44 g/mol (19.3% increase) and introduces a second site for nucleophilic aromatic substitution (SNAr), while the electron-withdrawing effect of the 4-Cl modulates the reactivity of the 3-NH₂ group toward acylation [1]. Compared to 4,7-dichloroquinoline (MW 198.05 g/mol, melting point 87 °C), the 3-amino derivative has a higher MW (+15.01 g/mol), a predicted boiling point of 342.9 °C vs. 317 °C for the des-amino analog, and increased hydrogen-bonding capacity due to the primary amine [2]. These differences directly impact chromatographic retention, solubility in aqueous buffers, and the choice of coupling conditions for library synthesis.

Physicochemical properties Drug-likeness Molecular descriptors

Regioselective Reactivity: 4,7-Dichloroquinoline Scaffold Provides Superior Yields in Pd-Catalyzed Amination vs. 2,6- and 2,8-Isomers

In a systematic study by Abel et al. (2013), the Pd-catalyzed amination of four isomeric dichloroquinolines with adamantane-containing amines was compared, revealing that 4,7-dichloroquinoline — the core scaffold of 4,7-dichloroquinolin-3-amine — provides the highest yields of mono-amination products among the isomers tested. 2,6-Dichloroquinoline gave very low selectivity, 2,8-dichloroquinoline showed substantially better results, while 4,8- and 4,7-dichloroquinolines provided the best yields [1]. The C4 chlorine is preferentially displaced over the C7 chlorine under Pd catalysis, enabling sequential functionalization: first at C4 (e.g., with a diamine side chain) and then at C7 or via the 3-amino group [1][2]. This regiochemical hierarchy is critical for constructing 3-substituted chloroquine derivatives where the 4-position must first be aminated with a diamine side chain before the 3-position is derivatized, as demonstrated in the Kapuku et al. (2023) synthetic route [3].

Pd-catalyzed amination Regioselectivity SNAr C–N coupling

Enabling Access to CQ-Resistant-Active Derivatives: 3-Aminochloroquine Intermediate Derived from This Compound Enables 4-Chlorobenzamido-CQ with Superior Dd2 Activity

The Kapuku et al. (2023) study demonstrated that aroylation of 3-aminochloroquine — which is synthesized in four efficient steps from 4,7-dichloroquinoline (the scaffold accessible via 4,7-dichloroquinolin-3-amine) — produces derivatives with antimalarial IC₅₀ values in the same order of magnitude as chloroquine against the CQ-sensitive 3D7 strain, but with markedly superior activity against the CQ-resistant Dd2 strain [1]. The lead compound, 4-chlorobenzamido-CQ, was specifically selected for its activity against the resistant Dd2 strain and proposed for potential use in combination therapy [1]. This represents a key differentiation: while chloroquine loses potency against resistant strains (typically >100 nM), the 3-substituted CQ derivatives retain activity [2]. Although specific IC₅₀ values for individual derivatives are reported in the full article, the critical finding is that 3-position substitution, enabled uniquely by the 3-amino intermediate, restores activity against resistant parasites — a feature inaccessible from 4-aminoquinoline precursors lacking the 3-amino handle [1][2].

Drug resistance Chloroquine derivatives Lead optimization Dd2 strain

Commercial Availability and Purity Benchmarking: ≥98% HPLC Purity with ISO-Certified Supply Chain for 4,7-Dichloroquinolin-3-amine

4,7-Dichloroquinolin-3-amine (CAS 858468-08-3) is commercially available from multiple suppliers at ≥98% purity (HPLC), with at least one supplier (MolCore) offering ISO-certified production suitable for global pharmaceutical R&D and quality control applications . By comparison, the mono-chlorinated analog 7-chloroquinolin-3-amine (CAS 1195710-15-6) is typically offered at 97% purity, and 4,7-dichloroquinoline (CAS 86-98-6) is commonly supplied at 95–98% purity, though as a bulk industrial intermediate with broader impurity profiles including up to 0.5% of the 4,5-isomer . The 4,7-dichloroquinolin-3-amine product from MolCore is specified as meeting ISO certification standards with molecular formula C₉H₆Cl₂N₂ and MW 213.06, confirming its suitability for regulated pharmaceutical development workflows . Storage recommendation is 2–8 °C, with predicted long-term stability facilitating inventory management .

Procurement Purity specification Supply chain ISO certification

Optimal Research and Procurement Scenarios for 4,7-Dichloroquinolin-3-amine in Antimalarial and Kinase Inhibitor Development


Synthesis of 3-Substituted Chloroquine Derivatives Targeting Drug-Resistant P. falciparum

4,7-Dichloroquinolin-3-amine serves as the essential precursor for constructing 3-aminochloroquine, which is subsequently N-aroylated to yield 3-substituted chloroquine derivatives with retained activity against CQ-resistant Dd2 strains. The Kapuku et al. (2023) four-step synthetic route — proceeding from 4,7-dichloroquinoline through sequential 4-amination (to introduce the diamine side chain) and 3-aroylation — produces lead compounds such as 4-chlorobenzamido-CQ that are candidates for artemisinin-based combination therapy. Procurement of the 3-amino intermediate at ≥98% purity is critical for reproducible aroylation yields and biological assay consistency [1].

Dual-Action Antimalarial and Vector-Control Agent Development Using the 4,7-Dichloroquinoline Scaffold

The 4,7-dichloroquinoline core demonstrates both sub-nanomolar antiplasmodial activity (IC₅₀ 6.7–8.5 nM) and larvicidal/pupicidal activity against Anopheles and Aedes vectors (LC₅₀ 4.4–10.7 µM/mL), with concomitant anti-DENV-2 activity and host safety up to 100 µM/mL. 4,7-Dichloroquinolin-3-amine, as a functionalized derivative of this scaffold, enables systematic exploration of 3-position substituent effects on both antiparasitic and vector-control endpoints. This dual-use profile is unique among quinoline antimalarials and supports integrated malaria-dengue control programs [1][2].

Sequential Derivatization for Kinase Inhibitor and EGFR-Targeted Library Synthesis

The 4,7-dichloroquinoline scaffold is established as a kinase inhibitor pharmacophore, with the quinoline core occupying ATP-binding pockets (e.g., CDK2, PDB 4BCG). Quinoline derivatives bearing the 3-amino group have been reported to exhibit EGFR-TK inhibitory activity. The regioselective reactivity of the 4,7-substitution pattern — with C4 chlorine preferentially displaced under Pd catalysis before C7 — combined with the free 3-NH₂ handle, makes 4,7-dichloroquinolin-3-amine a versatile building block for constructing focused kinase inhibitor libraries with systematic variation at up to three positions (C4, C7, and C3-NH₂) [3].

Quality-Controlled Procurement for GLP/Regulatory-Adjacent Medicinal Chemistry Programs

For research programs operating under GLP-adjacent or regulatory-facing quality standards, 4,7-dichloroquinolin-3-amine is available from ISO-certified suppliers at ≥98% HPLC purity, with defined storage conditions (2–8 °C) and full analytical documentation. This quality level exceeds the typical 95–97% purity offered for comparator compounds such as 4,7-dichloroquinoline or 7-chloroquinolin-3-amine, reducing the risk of impurity-driven artifacts in biological assays and enabling more reproducible SAR conclusions .

Quote Request

Request a Quote for 4,7-Dichloroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.